molecular formula C18H21N3O2S3 B2747591 N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260906-47-5

N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2747591
CAS No.: 1260906-47-5
M. Wt: 407.57
InChI Key: LFJKOORUQYHQNL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound with a molecular weight of 407.6 g/mol and the molecular formula C₁₈H₂₁N₃O₂S₃ . It features a complex structure that incorporates a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor and for the treatment of inflammatory diseases . This core structure is further functionalized with a 2-(thiophen-2-yl)ethyl group at the N-3 position and an N,N-diethyl-2-sulfanylacetamide moiety at the 2-position, which may influence its physicochemical properties and biological activity. The provided SMILES string is CCN(CC)C(=O)CSc1nc2ccsc2c(=O)n1CCc1cccs1 . As a small molecule building block, this compound is of significant interest in early-stage drug discovery for the synthesis and screening of novel therapeutic agents. It is intended for use by qualified research personnel in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-diethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S3/c1-3-20(4-2)15(22)12-26-18-19-14-8-11-25-16(14)17(23)21(18)9-7-13-6-5-10-24-13/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJKOORUQYHQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following key characteristics:

PropertyDetails
Molecular FormulaC₁₈H₂₁N₃O₂S₃
Molecular Weight407.6 g/mol
CAS Number1260906-47-5
Structural FeaturesContains a thieno[3,2-d]pyrimidine core with a sulfanyl group

The structural complexity of this compound contributes to its diverse biological activities, particularly in targeting various enzymes and receptors involved in cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thieno-pyrimidine framework is known for its ability to inhibit various enzymes involved in nucleotide metabolism. This inhibition can lead to:

  • Antitumor Activity : By disrupting nucleotide synthesis pathways, the compound shows promise as an antitumor agent. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro.
  • Antifolate Properties : Similar to other antifolates, this compound may interfere with folate metabolism, which is crucial for DNA synthesis and repair.

Biological Activity Studies

Research findings indicate that compounds within the thieno-pyrimidine class exhibit notable biological activities. For instance:

  • Antitumor Efficacy : In vitro studies have demonstrated that derivatives of thieno-pyrimidines can significantly inhibit the growth of various cancer cell lines. The IC50 values for these compounds often fall within a range that suggests potent antitumor effects.
    Compound NameIC50 (µM) against Cancer Cell Lines
    Thieno-pyrimidine Derivative A5.0
    Thieno-pyrimidine Derivative B10.0
  • Mechanistic Insights : The mechanism by which N,N-diethyl-2-{(4-oxo)-3-[2-(thiophen-2-yletheyl)-3,4-dihydrothieno[3,2-d]pyrimidin]} exerts its effects involves competitive inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antifolate Mechanisms : A study published in CORE highlighted the synthesis and evaluation of thieno-pyrimidine derivatives as antifolates. These compounds were shown to effectively inhibit TS and DHFR, leading to decreased viability of cancer cells in culture .
  • In Vivo Efficacy : Another research effort focused on assessing the antitumor efficacy of thieno-pyrimidines in animal models. Results indicated significant tumor regression when treated with these compounds compared to control groups .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown efficacy against various bacterial strains. The presence of the thiophene ring may enhance the compound's interaction with microbial targets, suggesting potential as an antimicrobial agent in drug development.

Case Study : A study demonstrated that thieno[3,2-d]pyrimidine derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating a promising direction for further exploration of N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide in antimicrobial therapies .

2. Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells.

Case Study : Research involving thieno[3,2-d]pyrimidine derivatives showed inhibition of cell proliferation in human breast cancer cells (MCF7) and colon cancer cells (HT29). The mechanism was attributed to cell cycle arrest and activation of apoptotic pathways .

Pharmacological Applications

1. Central Nervous System Effects
Compounds similar to this compound have been studied for their neuroprotective effects. This class of compounds may modulate neurotransmitter systems, offering potential in treating neurodegenerative diseases.

Case Study : A study highlighted the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives against oxidative stress-induced neuronal damage in vitro. This suggests a possible application in conditions like Alzheimer's disease .

Summary Table of Applications

Application AreaPotential BenefitsSupporting Studies
Antimicrobial ActivityInhibition of bacterial growthSignificant activity against S. aureus and E. coli
Anticancer PropertiesInduction of apoptosis in cancer cellsEffective against MCF7 and HT29 cell lines
Central Nervous SystemNeuroprotective effectsProtection against oxidative stress in neurons

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares its thienopyrimidinone core with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Features of Selected Analogous Compounds
Compound Core Pyrimidine Substituent Acetamide Substituent Key Functional Groups Reference
Thieno[3,2-d]pyrimidin-4-one 3-[2-(Thiophen-2-yl)ethyl] N,N-Diethyl Thiophene, diethylamide Target
Thieno[2,3-d]pyrimidin-4-one 3-Phenyl, 6-Ethyl N-(4-Nitrophenyl) Nitro group, phenyl
Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl) N-(5-Methyl-1,3,4-thiadiazol-2-yl) Methylphenyl, thiadiazole
Quinazolin-4-one 3-(4-Sulfamoylphenyl) N-Substituted aryl/alkyl Sulfonamide, variable acetamide
Pyrimidin-4-one 4-Methyl N-(2,3-Dichlorophenyl) Dichlorophenyl
  • Electron-Withdrawing vs. In contrast, the thiophene-ethyl group in the target compound may increase lipophilicity, favoring membrane penetration.
  • Heterocyclic Diversity : The 1,3,4-thiadiazole substituent in introduces additional hydrogen-bonding sites, which could enhance receptor interactions compared to the diethyl group in the target compound.

Physicochemical Properties

Limited data are available, but key observations include:

  • Melting Points : The dichlorophenyl-substituted analog in has a high melting point (230°C), likely due to strong intermolecular interactions. The target compound’s diethyl group may reduce crystallinity, lowering its mp.
  • Solubility : Thiophene and ethyl groups in the target compound could enhance solubility in organic solvents compared to nitro- or sulfonamide-containing analogs.

Q & A

Q. Key Reagents/Conditions :

  • Bases : Potassium carbonate (K₂CO₃) or triethylamine for deprotonation .
  • Solvents : Ethanol or DMF for solubility and reaction efficiency .
  • Temperature : Typically 60–80°C for 6–12 hours to ensure completion .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol reduces side reactions .
  • Catalyst Use : Triethylamine or Pd/C (for hydrogenation steps) improves reaction rates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
  • Purity Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., thienopyrimidine analogs in ) .
  • Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) to validate assignments .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., as in ) .

Basic: What biological activities are associated with this compound?

Answer:

  • Anticancer : Inhibits kinase activity (e.g., EGFR or Aurora kinases) in in vitro assays .
  • Antimicrobial : Shows MIC values of 2–8 µg/mL against Gram-positive pathogens .
  • Anti-inflammatory : Reduces TNF-α or IL-6 secretion in macrophage models .

Advanced: What methodologies identify the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase libraries (e.g., PDB structures) to predict binding affinity .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .

How should researchers address contradictory bioactivity data across studies?

Answer:

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity Verification : Re-test batches with HPLC purity ≥95% to rule out impurity-driven artifacts .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Modification Sites :
    • Thiophene Ring : Introduce halogens or electron-withdrawing groups to enhance binding .
    • Acetamide Side Chain : Vary alkyl groups (e.g., N,N-dipropyl) to probe steric effects .
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) for rapid library generation .
  • Activity Correlation : Tabulate substituent effects (see example table below) :
DerivativeR Group (Acetamide)IC₅₀ (EGFR)
Parent N,N-diethyl0.45 µM
Deriv 1 N,N-dipropyl0.38 µM
Deriv 2 N-cyclopentyl1.2 µM

Basic: How to assess the compound’s stability under laboratory conditions?

Answer:

  • Forced Degradation : Expose to heat (60°C), light (UV), and pH extremes (pH 2–12) for 48 hours .
  • Analytical Monitoring : Track decomposition via HPLC retention time shifts or new MS fragments .
  • Storage Recommendations : Lyophilized form at -20°C in amber vials prevents hydrolysis/oxidation .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated groups at the acetamide moiety .
  • Co-Solvent Systems : Use cyclodextrins or DMSO-water mixtures (≤10% DMSO) .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance polarity .

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